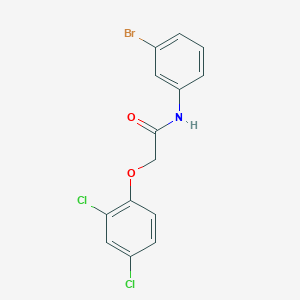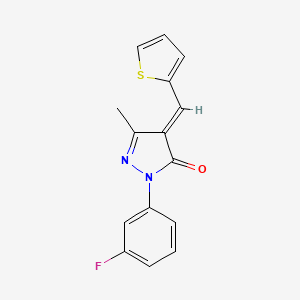![molecular formula C34H24Cl2N4O4 B11556347 N,N'-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B11556347.png)
N,N'-bis{2-chloro-4-[(phenylcarbonyl)amino]phenyl}benzene-1,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N4-BIS(4-BENZAMIDO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes benzamido and chlorophenyl groups attached to a benzene-1,4-dicarboxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-BIS(4-BENZAMIDO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzamido Intermediate: The initial step involves the reaction of 4-chloroaniline with benzoyl chloride to form 4-benzamido-2-chlorophenyl intermediate.
Coupling Reaction: The intermediate is then coupled with terephthaloyl chloride under controlled conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N1,N4-BIS(4-BENZAMIDO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products with altered functional groups.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzamido compounds.
Wissenschaftliche Forschungsanwendungen
N1,N4-BIS(4-BENZAMIDO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N1,N4-BIS(4-BENZAMIDO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
N1,N4-BIS(4-BENZAMIDO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE can be compared with other similar compounds, such as:
N1,N4-BIS(4-AMINO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE: Similar structure but with amino groups instead of benzamido groups.
N1,N4-BIS(4-BENZAMIDO-2-METHOXYPHENYL)BENZENE-1,4-DICARBOXAMIDE: Similar structure but with methoxy groups instead of chloro groups.
The uniqueness of N1,N4-BIS(4-BENZAMIDO-2-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE lies in its specific combination of benzamido and chlorophenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C34H24Cl2N4O4 |
|---|---|
Molekulargewicht |
623.5 g/mol |
IUPAC-Name |
1-N,4-N-bis(4-benzamido-2-chlorophenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C34H24Cl2N4O4/c35-27-19-25(37-31(41)21-7-3-1-4-8-21)15-17-29(27)39-33(43)23-11-13-24(14-12-23)34(44)40-30-18-16-26(20-28(30)36)38-32(42)22-9-5-2-6-10-22/h1-20H,(H,37,41)(H,38,42)(H,39,43)(H,40,44) |
InChI-Schlüssel |
DDCPIGOLIOPZJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)NC(=O)C5=CC=CC=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol](/img/structure/B11556272.png)
![1-{N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide](/img/structure/B11556274.png)
![N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11556280.png)
![6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11556286.png)

![ethyl 6-amino-5-cyano-2-({[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B11556311.png)
![4-{3-[(4-Fluoro-3-nitrophenyl)sulfonyl]propyl}morpholine](/img/structure/B11556315.png)
![2-(3-methoxypropyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11556320.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11556321.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide](/img/structure/B11556323.png)
![5-methyl-N-{3-[3-methyl-5-(propan-2-yl)phenoxy]-5-nitrophenyl}-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B11556325.png)
![N,N'-bis{3-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzene-1,3-dicarboxamide](/img/structure/B11556331.png)
![N-(3,4-dichlorophenyl)-3-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11556334.png)
